An In-depth Technical Guide to Dimethylvinphos: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Dimethylvinphos: Chemical Structure, Properties, and Analysis
Introduction
Dimethylvinphos is an organophosphate insecticide, a class of compounds known for their potent activity against a wide range of insect pests.[1][2] As the dimethyl analogue of chlorfenvinphos, it functions as a contact and stomach poison, primarily utilized for the control of stem borers and leaf rollers in rice cultivation.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for Dimethylvinphos, tailored for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity and Structure
Accurate identification of a chemical entity is foundational to all scientific investigation. Dimethylvinphos is systematically named [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate.[5] Due to the presence of a carbon-carbon double bond in its vinyl side chain, Dimethylvinphos exhibits geometric isomerism, existing as two distinct stereoisomers: (E)- and (Z)-isomers.[2] The technical-grade material is predominantly composed of the (Z)-isomer (>95%).[4]
Key Identifiers:
-
IUPAC Name: [2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate[5]
-
InChI Key: QSGNQELHULIMSJ-UHFFFAOYSA-N[5]
Caption: Chemical structure of Dimethylvinphos.
Physicochemical Properties
The environmental fate and biological activity of Dimethylvinphos are dictated by its physicochemical properties. A summary of these key properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 331.52 g/mol | [2][7] |
| Melting Point | 69.5 °C | [4][6] |
| Boiling Point | 126 °C at 0.05 Torr | [4][6] |
| Water Solubility | 130 mg/L at 20 °C | [3][4] |
| Vapor Pressure | 1.3 x 10⁻³ Pa at 25 °C | [3][4] |
| Log P (Octanol/Water Partition Coefficient) | 2.4 | [5] |
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, Dimethylvinphos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous systems of insects.[2][9] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Dimethylvinphos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9][10]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Dimethylvinphos.
Synthesis and Formulation
The industrial synthesis of Dimethylvinphos typically involves a multi-step process. A key step is the reaction of a chlorinated vinyl alcohol intermediate with dimethyl phosphorochloridate. This process requires controlled conditions to ensure a high yield and chemical stability of the final product, followed by purification steps.[2] For agricultural applications, Dimethylvinphos is commonly formulated into emulsifiable concentrates suitable for foliar application.[2]
Metabolism and Toxicokinetics
In mammals, Dimethylvinphos is rapidly metabolized and eliminated.[11][12] The primary metabolic pathway involves demethylation, which is mediated by two key enzymes in the liver: glutathione S-methyl transferase in the cytosol and microsomal mono-oxygenase.[11] This initial step is followed by the hydrolysis of the resulting desmethyl Dimethylvinphos to 2,4-dichlorophenacyl chloride.[11] This intermediate is further metabolized to several compounds, including 2,4-dichloromandelic acid and 1-(2,4-dichlorophenyl)ethanol, which are then conjugated with glucuronic acid and excreted.[4][11] Pre-treatment with phenobarbital has been shown to enhance the activity of these metabolizing enzymes, leading to a protective effect against the acute toxicity of Dimethylvinphos.[11]
Caption: Metabolic pathway of Dimethylvinphos in mammals.
Toxicology and Safety
Dimethylvinphos is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[5]
GHS Hazard Statements:
-
H301: Toxic if swallowed[5]
-
H400: Very toxic to aquatic life[5]
-
H410: Very toxic to aquatic life with long lasting effects[5]
Due to its toxicity, handling of Dimethylvinphos requires appropriate personal protective equipment and adherence to safety protocols. It is not approved for use as a pesticide in the European Union.[13]
Analytical Methodologies
The detection and quantification of Dimethylvinphos in environmental and biological samples are critical for monitoring and risk assessment. A widely used and effective method is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation.[14]
Experimental Protocol: QuEChERS-GC-MS Analysis of Dimethylvinphos in Rice Paddies
This protocol outlines a validated method for the determination of Dimethylvinphos in rice paddy samples.[14]
1. Sample Preparation (QuEChERS) a. Weigh 10 g of a homogenized rice paddy sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes. f. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)). g. Vortex for 30 seconds. h. Centrifuge at 10,000 rpm for 2 minutes. i. Collect the supernatant for GC-MS analysis.
2. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:
- Injector: Splitless mode, 250 °C.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitored Ions: Select characteristic ions for Dimethylvinphos for quantification and confirmation.
start [label="Start: Rice Paddy Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
homogenize [label="Homogenize Sample"];
extract [label="Acetonitrile Extraction\nwith QuEChERS salts"];
centrifuge1 [label="Centrifuge"];
cleanup [label="Dispersive SPE Cleanup"];
centrifuge2 [label="Centrifuge"];
analyze [label="GC-MS Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End: Data Acquisition\nand Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> homogenize;
homogenize -> extract;
extract -> centrifuge1;
centrifuge1 -> cleanup;
cleanup -> centrifuge2;
centrifuge2 -> analyze;
analyze -> end;
}
Caption: Workflow for the analysis of Dimethylvinphos using QuEChERS and GC-MS.
Environmental Fate and Degradation
The persistence of Dimethylvinphos in the environment is a key consideration for its ecological impact. It is known to be unstable in sunlight and undergoes hydrolysis in water.[4] At a pH of 7.0 and a temperature of 25 °C, the hydrolysis half-life of Dimethylvinphos is approximately 40 days.[4] Its degradation products are generally less toxic than the parent compound.[9]
Conclusion
Dimethylvinphos remains a significant organophosphate insecticide, particularly in rice cultivation. A thorough understanding of its chemical properties, mechanism of action, metabolism, and analytical detection methods is essential for its safe and effective use, as well as for assessing its environmental and toxicological impact. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
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